6-Trityl-5,6,7,7a-tetrahydrothieno[2,3-c]pyridin-2(4H)-one 6-Trityl-5,6,7,7a-tetrahydrothieno[2,3-c]pyridin-2(4H)-one
Brand Name: Vulcanchem
CAS No.: 1032707-62-2
VCID: VC2681391
InChI: InChI=1S/C26H23NOS/c28-25-18-20-16-17-27(19-24(20)29-25)26(21-10-4-1-5-11-21,22-12-6-2-7-13-22)23-14-8-3-9-15-23/h1-15,18,24H,16-17,19H2
SMILES: C1CN(CC2C1=CC(=O)S2)C(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5
Molecular Formula: C26H23NOS
Molecular Weight: 397.5 g/mol

6-Trityl-5,6,7,7a-tetrahydrothieno[2,3-c]pyridin-2(4H)-one

CAS No.: 1032707-62-2

Cat. No.: VC2681391

Molecular Formula: C26H23NOS

Molecular Weight: 397.5 g/mol

* For research use only. Not for human or veterinary use.

6-Trityl-5,6,7,7a-tetrahydrothieno[2,3-c]pyridin-2(4H)-one - 1032707-62-2

Specification

CAS No. 1032707-62-2
Molecular Formula C26H23NOS
Molecular Weight 397.5 g/mol
IUPAC Name 6-trityl-4,5,7,7a-tetrahydrothieno[2,3-c]pyridin-2-one
Standard InChI InChI=1S/C26H23NOS/c28-25-18-20-16-17-27(19-24(20)29-25)26(21-10-4-1-5-11-21,22-12-6-2-7-13-22)23-14-8-3-9-15-23/h1-15,18,24H,16-17,19H2
Standard InChI Key KIURFOBHIAJEED-UHFFFAOYSA-N
SMILES C1CN(CC2C1=CC(=O)S2)C(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5
Canonical SMILES C1CN(CC2C1=CC(=O)S2)C(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5

Introduction

Chemical Identity and Basic Properties

6-Trityl-5,6,7,7a-tetrahydrothieno[2,3-c]pyridin-2(4H)-one (CAS: 1032707-62-2) is a heterocyclic compound characterized by a fused thieno-pyridinone scaffold substituted with a trityl (triphenylmethyl) group at the 6-position. Its molecular formula is C₂₆H₂₃NOS with a molecular weight of 397.53 g/mol .

Physical and Chemical Properties

The compound exhibits distinctive physicochemical properties due to its unique structural arrangement:

Table 1: Key Physical and Chemical Properties of 6-Trityl-5,6,7,7a-tetrahydrothieno[2,3-c]pyridin-2(4H)-one

PropertyValue
Molecular FormulaC₂₆H₂₃NOS
Molecular Weight397.53 g/mol
Physical StateSolid
Standard Purity≥98% (HPLC)
CAS Number1032707-62-2
SolubilitySoluble in most organic solvents; limited water solubility
Chemical ClassThienopyridine derivative

Structural Characteristics

Molecular Structure Analysis

The compound features a bicyclic structure consisting of a thiophene ring fused with a pyridine ring, forming a thieno[2,3-c]pyridine core. The distinctive aspect of this compound is the presence of the trityl group at the 6-position of the nitrogen-containing ring.

Structural Isomerism

An important structural consideration is the positioning of the trityl group and the specific fusion pattern of the thiophene and pyridine rings. This compound differs from its structural isomer, 5-Trityl-5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4H)-one (CAS: 109904-26-9), primarily in:

  • The position of the trityl group (6-position versus 5-position)

  • The fusion pattern of the thiophene ring (thieno[2,3-c] versus thieno[3,2-c])

Synthesis Methodology

General Synthetic Routes

The synthesis of 6-Trityl-5,6,7,7a-tetrahydrothieno[2,3-c]pyridin-2(4H)-one typically involves multi-step reactions requiring precise control of reaction conditions. Although direct synthesis information for this specific compound is limited, its preparation likely follows methods similar to those used for related thienopyridine derivatives.

Probable Synthetic Pathways

Based on knowledge of similar compounds, potential synthetic routes may include:

  • Cyclization reactions of appropriately substituted precursors

  • Protection-deprotection strategies using the trityl group

  • Modifications of pre-existing thienopyridine scaffolds

The synthesis may involve reaction of a trityl-protected amine with a thieno[2,3-c]pyridine derivative under specific conditions to facilitate the desired transformation.

Chemical Reactivity

Reactive SitePotential Reactions
Lactam carbonylReduction, nucleophilic addition
Thiophene ringElectrophilic substitution, oxidation
Trityl groupDeprotection, substitution
Pyridine nitrogenAlkylation, acylation

Common Reaction Types

The compound can potentially undergo several reaction types:

  • Oxidation reactions: The sulfur atom in the thiophene ring can be oxidized to form sulfoxides or sulfones.

  • Reduction reactions: The lactam carbonyl group can be reduced to form the corresponding alcohol or amine.

  • Nucleophilic substitution: Various functional groups can be introduced via nucleophilic substitution reactions.

  • Deprotection reactions: The trityl group can be removed under acidic conditions to yield the deprotected amine.

Comparative Analysis with Related Compounds

Structural Comparison with 5-Trityl-5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4H)-one

A direct structural comparison with its isomer reveals significant differences that may affect chemical and biological properties:

Table 3: Structural Comparison Between Positional Isomers

Feature6-Trityl-5,6,7,7a-tetrahydrothieno[2,3-c]pyridin-2(4H)-one5-Trityl-5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4H)-one
CAS Number1032707-62-2109904-26-9
Trityl Position6-position5-position
Ring FusionThieno[2,3-c]Thieno[3,2-c]
Molecular Weight397.53 g/mol397.53 g/mol
ApplicationResearch chemicalPrasugrel intermediate

The 5-trityl derivative (CAS: 109904-26-9) is notably documented as an intermediate in prasugrel synthesis, highlighting the importance of substituent positioning in determining functional applications .

Comparison with Non-Tritylated Derivatives

The non-tritylated parent compound, 5,6,7,7a-Tetrahydrothieno[3,2-c]pyridin-2(4H)-one (CAS: 109904-37-2), and its hydrochloride salt (CAS: 115473-15-9) provide additional context for understanding the impact of tritylation:

Table 4: Comparison with Non-Tritylated Derivatives

CompoundMolecular FormulaMolecular WeightKey Features
6-Trityl-5,6,7,7a-tetrahydrothieno[2,3-c]pyridin-2(4H)-oneC₂₆H₂₃NOS397.53 g/molTritylated at 6-position, [2,3-c] fusion
5,6,7,7a-Tetrahydrothieno[3,2-c]pyridin-2(4H)-oneC₇H₉NOS155.22 g/molNon-tritylated, [3,2-c] fusion
5,6,7,7a-Tetrahydrothieno[3,2-c]pyridin-2(4H)-one HClC₇H₉NOS·HCl191.67 g/molHydrochloride salt, increased water solubility

The presence of the trityl group significantly increases molecular weight and lipophilicity, potentially affecting pharmacokinetic properties such as membrane permeability and protein binding .

Research Findings and Future Directions

Current Research Status

Research on 6-Trityl-5,6,7,7a-tetrahydrothieno[2,3-c]pyridin-2(4H)-one remains relatively limited compared to its structural isomers. The compound primarily appears in chemical catalogs and databases as a research chemical rather than in extensive published literature.

Structure-Activity Relationship Insights

From related thienopyridine compounds, several structure-activity relationship patterns emerge:

  • The position of the trityl group significantly influences biological activity and pharmaceutical applications.

  • The specific fusion pattern of the thiophene and pyridine rings affects binding affinity to biological targets.

  • The lactam functionality provides opportunities for hydrogen bonding, potentially enhancing interactions with biological receptors.

Future Research Directions

Several promising avenues for future research include:

  • Systematic Biological Screening: Comprehensive evaluation of biological activities across multiple assay systems could reveal unexpected therapeutic applications.

  • Structural Modifications: Strategic modifications of the core structure could yield derivatives with enhanced properties or novel activities.

  • Computational Studies: Molecular modeling and docking studies could elucidate potential binding interactions with biological targets.

  • Comparative Studies: Direct comparison with the 5-trityl isomer could provide valuable insights into the impact of positional isomerism on biological activity and physicochemical properties.

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